7-(2-Chloro-6-fluorophenyl)-5-(3-methoxyphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
Description
“7-(2-CHLORO-6-FLUOROPHENYL)-5-(3-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE” is a complex organic compound that belongs to the class of triazolopyrimidines
Properties
Molecular Formula |
C18H14ClFN4O |
|---|---|
Molecular Weight |
356.8 g/mol |
IUPAC Name |
7-(2-chloro-6-fluorophenyl)-5-(3-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C18H14ClFN4O/c1-25-12-5-2-4-11(8-12)15-9-16(24-18(23-15)21-10-22-24)17-13(19)6-3-7-14(17)20/h2-10,16H,1H3,(H,21,22,23) |
InChI Key |
RVGHPPGXGODBCF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(N3C(=NC=N3)N2)C4=C(C=CC=C4Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triazolopyrimidines typically involves the cyclization of appropriate precursors under specific conditions. For this compound, a possible synthetic route might involve:
Starting Materials: 2-chloro-6-fluoroaniline and 3-methoxybenzaldehyde.
Reaction Steps:
Reaction Conditions: The reactions might be carried out under reflux conditions in a suitable solvent like ethanol or acetic acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions could target the triazolopyrimidine core, potentially altering its biological activity.
Substitution: Halogen atoms (chlorine and fluorine) on the phenyl rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield phenolic derivatives, while substitution could introduce various functional groups onto the phenyl rings.
Scientific Research Applications
Chemistry
Catalysis: Triazolopyrimidines can act as ligands in catalytic reactions.
Material Science:
Biology and Medicine
Antimicrobial Agents: Potential use as antimicrobial agents due to their ability to interact with biological targets.
Anticancer Agents: Research into their potential as anticancer agents by inhibiting specific enzymes or pathways.
Industry
Pharmaceuticals: Development of new drugs with improved efficacy and safety profiles.
Agriculture: Potential use as agrochemicals to protect crops from pests and diseases.
Mechanism of Action
The mechanism of action of triazolopyrimidines typically involves interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to the desired therapeutic effects. For example, inhibition of a key enzyme in a metabolic pathway could result in antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 7-(2-Chlorophenyl)-5-(3-methoxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine
- 7-(2-Fluorophenyl)-5-(3-methoxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine
Uniqueness
The presence of both chlorine and fluorine atoms on the phenyl ring might confer unique properties, such as enhanced biological activity or improved pharmacokinetic profiles, compared to similar compounds without these substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
